molecular formula C18H12ClF2NO4S B14931023 N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B14931023
M. Wt: 411.8 g/mol
InChI Key: FWYVUTWNTRSEOK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a benzothiophene core, and functional groups like chloro and difluoromethoxy, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method uses catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets and pathways. It may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide is unique due to its combination of functional groups and structural features. The presence of both chloro and difluoromethoxy groups, along with the benzodioxole and benzothiophene cores, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H12ClF2NO4S

Molecular Weight

411.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO4S/c19-15-11-3-2-10(26-18(20)21)6-14(11)27-16(15)17(23)22-7-9-1-4-12-13(5-9)25-8-24-12/h1-6,18H,7-8H2,(H,22,23)

InChI Key

FWYVUTWNTRSEOK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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